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Abstract
Lenvatinib mesylate, an oral multi-kinase inhibitor, has emerged as a significant therapeutic

agent in oncology. Its primary mechanism of action involves the potent and simultaneous

inhibition of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor

receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), as well as RET

and KIT proto-oncogenes.[1][2][3] This broad-spectrum activity not only directly hinders tumor

cell proliferation and survival but also profoundly remodels the complex tumor

microenvironment (TME). This technical guide provides an in-depth analysis of the multifaceted

effects of Lenvatinib on the TME, consolidating key preclinical and clinical findings. It details the

molecular mechanisms, presents quantitative data on cellular and cytokine modulation, outlines

relevant experimental protocols, and visualizes the intricate signaling pathways involved. The

evidence strongly suggests that Lenvatinib's efficacy is not solely derived from its anti-

angiogenic properties but also from its significant immunomodulatory functions, which

transforms the TME from an immunosuppressive to an immune-permissive state. This

repositioning of the TME provides a strong rationale for the synergistic use of Lenvatinib with

immune checkpoint inhibitors.

Introduction: The Dual Role of Lenvatinib in
Oncology
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Lenvatinib's therapeutic efficacy is rooted in its ability to concurrently target multiple oncogenic

and angiogenic pathways.[4][5] By inhibiting VEGFR and FGFR signaling, Lenvatinib potently

disrupts tumor-associated angiogenesis and lymphangiogenesis, thereby limiting the supply of

oxygen and nutrients essential for tumor growth and metastasis.[1][6][7] Beyond its well-

documented anti-angiogenic effects, a growing body of evidence highlights Lenvatinib's

profound immunomodulatory capabilities.[8][9][10] It actively reshapes the TME by targeting

key immunosuppressive cell populations and enhancing anti-tumor immune responses.[11][12]

This dual mechanism of action, characterized by both anti-angiogenic and immunomodulatory

activities, underscores its clinical utility and its potential in combination therapies.[13]

Modulation of the Cellular Landscape of the Tumor
Microenvironment
Lenvatinib orchestrates a significant shift in the cellular composition of the TME, diminishing the

presence of immunosuppressive cells while promoting the infiltration and activation of effector

immune cells.

Reprogramming of Tumor-Associated Macrophages
(TAMs)
Lenvatinib has been shown to decrease the overall population of TAMs and, critically, to induce

a phenotypic shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[14]

This repolarization is, at least in part, mediated through the STAT-1 signaling pathway. M1

macrophages contribute to an anti-tumor response through the secretion of pro-inflammatory

cytokines and the presentation of tumor antigens.

Reduction of Myeloid-Derived Suppressor Cells
(MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell

responses. Lenvatinib has been demonstrated to decrease the frequency and

immunosuppressive activity of MDSCs within the TME.[11] This reduction in MDSCs alleviates

a major brake on the anti-tumor immune response, thereby facilitating T-cell-mediated tumor

cell killing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10840925/
https://www.drugs.com/medical-answers/lenvatinib-work-3554298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6502442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10600115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12155127/
https://pubmed.ncbi.nlm.nih.gov/34157147/
https://pubmed.ncbi.nlm.nih.gov/34411731/
https://www.researchgate.net/publication/353949488_Lenvatinib_enhances_T_cell_immunity_and_the_efficacy_of_adoptive_chimeric_antigen_receptor-modified_T_cells_by_decreasing_myeloid-derived_suppressor_cells_in_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC10348321/
https://www.researchgate.net/publication/372765147_Lenvatinib_mitigates_transarterial_embolization-induced_polarization_of_tumor-associated_macrophages_in_a_rat_hepatocellular_carcinoma_model
https://pubmed.ncbi.nlm.nih.gov/34411731/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enhancement of T-Cell-Mediated Immunity
Lenvatinib promotes an immune-active TME by increasing the infiltration and activation of

CD8+ cytotoxic T lymphocytes.[11][15] This effect is multifactorial, stemming from the reduction

of immunosuppressive TAMs and MDSCs, as well as the upregulation of T-cell-attracting

chemokines such as CXCL10 and CCL8.[11] Furthermore, Lenvatinib has been shown to

reduce the proportion of regulatory T cells (Tregs), which are key mediators of immune

tolerance to tumors.[9][10]

Activation of Natural Killer (NK) Cells
Lenvatinib also enhances the anti-tumor activity of NK cells. Studies have shown that

Lenvatinib treatment is associated with increased infiltration of NK cells into the tumor.[16][17]

Moreover, it augments the expression of natural cytotoxicity receptors (NCRs) on tumor-

infiltrating NK cells, leading to enhanced cytotoxic activity against tumor cells.[16][17]

Quantitative Effects of Lenvatinib on the Tumor
Microenvironment
The following tables summarize the quantitative data from various preclinical and clinical

studies, illustrating the impact of Lenvatinib on key components of the TME.
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Cell Population Model System Lenvatinib Effect Reference

Tumor-Associated

Macrophages (TAMs)

Rat Hepatocellular

Carcinoma

Significantly lower

CD206+ TAMs in

Lenvatinib + TAE

group (27.1 ± 19.7)

vs. TAE alone (58.1 ±

20.9)

[18]

Murine Hepatocellular

Carcinoma

Reduced TAM

population
[14]

Myeloid-Derived

Suppressor Cells

(MDSCs)

Murine Renal Cancer

Decreased frequency

and

immunosuppressive

activity

[11]

Regulatory T cells

(Tregs)

Murine Hepatocellular

Carcinoma

Reduced intratumoral

Treg infiltrate (P <

0.05 vs. placebo)

[9][10]

CD8+ T cells
Murine Hepatocellular

Carcinoma

Increased percentage

of activated CD8+ T

cells secreting IFN-γ+

and Granzyme B+

[14]

Murine Renal Cancer

Increased

proliferation, tumor

infiltration, and

antitumor activity

[11]

Natural Killer (NK)

cells

Murine Melanoma and

Renal Cancer

Enhanced tumor

infiltration
[16][17]
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Cytokines and

Chemokines
Model System Lenvatinib Effect Reference

CXCL10 Murine Renal Cancer Upregulated in tumors [11]

CCL8 Murine Renal Cancer Upregulated in tumors [11]

Interferon (IFN)

Signaling

Murine Hepatocellular

Carcinoma

Enriched for Type-I

IFN signaling in

combination with anti-

PD-1

[14]

Transforming Growth

Factor β (TGFβ)

Signaling

Murine Hepatocellular

Carcinoma

Inhibited TGFβ

signaling
[9][10]

Key Signaling Pathways Modulated by Lenvatinib in
the TME
Lenvatinib's pleiotropic effects on the TME are underpinned by its ability to modulate several

key signaling pathways.

Inhibition of VEGFR and FGFR Signaling
The primary mechanism of Lenvatinib involves the direct inhibition of VEGFR and FGFR

tyrosine kinases on endothelial cells, pericytes, and tumor cells. This disrupts downstream

signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to the

inhibition of angiogenesis, lymphangiogenesis, and tumor cell proliferation.[1][4][19]
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Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Modulation of Immune Cell Signaling
Lenvatinib indirectly and directly influences signaling pathways within immune cells. By

inhibiting FGFR signaling, Lenvatinib can restore suppressed IFNγ signaling, leading to STAT1

phosphorylation and the expression of genes involved in T-cell recruitment.[20] In exhausted
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CD8+ T cells, Lenvatinib has been shown to activate the mTOR pathway, which is crucial for

their effector function.[15]
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Caption: Lenvatinib's immunomodulatory effects on the TME.

Experimental Protocols for Assessing Lenvatinib's
Effects
The following are generalized protocols for key experiments used to evaluate the impact of

Lenvatinib on the TME, based on methodologies described in the cited literature.

In Vivo Murine Tumor Models
Objective: To assess the in vivo efficacy of Lenvatinib on tumor growth and the TME.

Procedure:
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Syngeneic tumor cells (e.g., Hepa1-6 for hepatocellular carcinoma) are subcutaneously or

orthotopically implanted into immunocompetent mice (e.g., C57BL/6J).[9][10]

Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle

control, Lenvatinib, anti-PD-1 antibody, and Lenvatinib in combination with anti-PD-1

antibody.[9][10]

Lenvatinib is typically administered orally, daily.[6]

Tumor volume is measured regularly using calipers.

At the end of the study, tumors and spleens are harvested for further analysis (flow

cytometry, immunohistochemistry, RNA sequencing).[15]

Flow Cytometry for Immune Cell Profiling
Objective: To quantify the different immune cell populations within the TME.

Procedure:

Harvested tumors are mechanically and enzymatically dissociated into single-cell

suspensions.[15]

Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface

markers for various immune cell types (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cell

subsets; CD11b, F4/80, CD206, CD86 for macrophage subsets; Ly6G, Ly6C for MDSCs).

[14]

For intracellular cytokine staining (e.g., IFN-γ, Granzyme B), cells are stimulated in vitro

with agents like PMA and ionomycin in the presence of a protein transport inhibitor (e.g.,

Brefeldin A) prior to fixation, permeabilization, and staining.[15]

Stained cells are analyzed using a multi-color flow cytometer.

Immunohistochemistry (IHC)
Objective: To visualize and quantify the spatial distribution of immune cells and blood vessels

within the tumor tissue.
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Procedure:

Tumor tissues are fixed in formalin and embedded in paraffin.

Tissue sections are deparaffinized and rehydrated.

Antigen retrieval is performed using heat and an appropriate buffer.

Sections are incubated with primary antibodies against markers of interest (e.g., CD31 for

endothelial cells to assess microvessel density, CD8 for cytotoxic T cells, F4/80 for

macrophages).

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a

chromogenic substrate to visualize the staining.

Slides are counterstained, dehydrated, and mounted.

Stained sections are imaged, and quantification is performed using image analysis

software.

In Vitro Macrophage Polarization Assay
Objective: To investigate the direct effect of Lenvatinib on macrophage polarization.

Procedure:

Human or murine monocytes (e.g., from peripheral blood or bone marrow) are cultured in

vitro and differentiated into macrophages using M-CSF.

Macrophages are then polarized towards an M2 phenotype using cytokines such as IL-4

and IL-13, in the presence or absence of Lenvatinib.[21]

Alternatively, macrophages can be co-cultured with tumor cells or conditioned media from

tumor cell cultures, with or without Lenvatinib.[18]

The expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arg1) markers is

assessed by flow cytometry, qPCR, or western blotting.
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Conclusion and Future Directions
Lenvatinib Mesylate is a potent multi-kinase inhibitor that exerts a profound anti-tumor effect

through a dual mechanism of action: the inhibition of tumor angiogenesis and the favorable

modulation of the tumor immune microenvironment. By reducing the populations of

immunosuppressive cells such as M2-polarized TAMs, MDSCs, and Tregs, while

simultaneously promoting the infiltration and activation of cytotoxic CD8+ T cells and NK cells,

Lenvatinib effectively converts an immunologically "cold" tumor into a "hot" one. This

immunomodulatory activity provides a strong scientific rationale for its combination with

immune checkpoint inhibitors, a strategy that has shown promising results in clinical trials.

Future research should focus on elucidating the precise molecular mechanisms underlying

Lenvatinib's immunomodulatory effects on different immune cell subsets. Identifying predictive

biomarkers to select patients who are most likely to benefit from Lenvatinib, either as a

monotherapy or in combination with immunotherapy, is also a critical area of investigation. A

deeper understanding of the intricate interplay between Lenvatinib and the TME will

undoubtedly pave the way for more effective and personalized cancer therapies.
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[https://www.benchchem.com/product/b1683801#lenvatinib-mesylate-effect-on-tumor-
microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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